molecular formula C11H6ClN3 B14170225 6-Chloropyrido[2,3-c][1,5]naphthyridine CAS No. 923012-51-5

6-Chloropyrido[2,3-c][1,5]naphthyridine

Cat. No.: B14170225
CAS No.: 923012-51-5
M. Wt: 215.64 g/mol
InChI Key: HZTXCMCFQDFXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloropyrido[2,3-c][1,5]naphthyridine is a heterocyclic compound that belongs to the class of fused 1,5-naphthyridines. These compounds are characterized by their unique structure, which includes a pyridine ring fused to a naphthyridine ring. This specific compound has a chlorine atom attached to the pyridine ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrido[2,3-c][1,5]naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . This reaction yields the desired naphthyridine compound as a yellowish solid.

Another approach involves the use of classical synthetic protocols such as the Friedländer, Skraup, and Semmler-Wolff reactions . These methods typically involve the condensation of appropriate starting materials under specific reaction conditions to form the naphthyridine scaffold.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrido[2,3-c][1,5]naphthyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine hydrides. Substitution reactions result in the formation of various substituted naphthyridines.

Mechanism of Action

The mechanism of action of 6-Chloropyrido[2,3-c][1,5]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-c][1,5]naphthyridine: Lacks the chlorine atom, which can result in different reactivity and biological activity.

    6-Bromopyrido[2,3-c][1,5]naphthyridine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    6-Fluoropyrido[2,3-c][1,5]naphthyridine: Contains a fluorine atom, which can significantly alter its reactivity and biological effects.

Uniqueness

6-Chloropyrido[2,3-c][1,5]naphthyridine is unique due to the presence of the chlorine atom, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, as it can be used to study the effects of halogen substitution on the properties of naphthyridine derivatives.

Properties

CAS No.

923012-51-5

Molecular Formula

C11H6ClN3

Molecular Weight

215.64 g/mol

IUPAC Name

6-chloropyrido[2,3-c][1,5]naphthyridine

InChI

InChI=1S/C11H6ClN3/c12-11-10-7(3-1-5-14-10)9-8(15-11)4-2-6-13-9/h1-6H

InChI Key

HZTXCMCFQDFXQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=NC(=C2N=C1)Cl)C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.